molecular formula C21H22N2O4 B4663765 N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4663765
M. Wt: 366.4 g/mol
InChI Key: PXMDTQHONUPBFW-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzodioxine moiety, and a carboxamide group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific reagents and conditions for synthesizing this compound may vary, but the general process includes:

    Formation of the Benzodioxine Moiety: This step involves the cyclization of appropriate precursors to form the benzodioxine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the benzodioxine and piperidine moieties using a palladium-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(19-14-26-17-10-4-5-11-18(17)27-19)22-16-9-3-2-8-15(16)21(25)23-12-6-1-7-13-23/h2-5,8-11,19H,1,6-7,12-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMDTQHONUPBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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